2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
Description
This compound features a propanamide backbone linking two key pharmacophores: a benzo[d][1,3]dioxol-5-yloxy group and an imidazo[2,1-b]thiazol-6-yl-substituted phenyl ring. The benzo[d][1,3]dioxole moiety is a bicyclic aromatic ether known for enhancing metabolic stability and bioavailability in drug design, while the imidazo[2,1-b]thiazole system is a fused heterocycle frequently associated with kinase inhibition and enzyme modulation (e.g., sirtuin activation). The propanamide linker likely contributes to conformational flexibility and target binding.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-13(28-16-6-7-18-19(10-16)27-12-26-18)20(25)22-15-4-2-14(3-5-15)17-11-24-8-9-29-21(24)23-17/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHLBNFEYXAVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS Number: 1058471-34-3) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H17N3O4S
- Molecular Weight : 407.4 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety and an imidazo[2,1-b]thiazole group, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with imidazo[2,1-b]thiazole structures often exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that similar compounds demonstrated selective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 2.03 μM to 7.05 μM against different strains . The presence of the benzo[d][1,3]dioxole moiety may enhance this activity by facilitating interaction with microbial targets.
Anticancer Properties
The compound's potential as an anticancer agent has been investigated through various in vitro studies. For instance, derivatives of imidazo[2,1-b]thiazoles have shown promising results in inhibiting tumor growth. One study reported that compounds with similar structures exhibited IC50 values as low as 0.53 μM against cancer cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with specific receptors or proteins within cells, leading to a cascade of biochemical events that result in therapeutic effects.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the efficacy and safety of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxole Derivatives
Several compounds in the evidence share the benzo[d][1,3]dioxole motif but differ in the substituents and core scaffolds:
Notes:
- Piperazine derivatives (e.g., compounds in ) exhibit moderate yields (55–82%) and melting points (164–203°C), suggesting comparable synthetic feasibility.
Analogues with Imidazo[2,1-b]thiazole Moieties
Compounds containing the imidazo[2,1-b]thiazole core are often linked to sirtuin (SIRT) modulation:
Key Differences :
- Target Compound lacks the quinoxaline or naphthalene moieties present in SRT1720/SRT2183, which are critical for SIRT1 binding. Instead, its benzo[d][1,3]dioxole group may confer distinct pharmacokinetic properties.
Physicochemical and Spectroscopic Comparisons
NMR Spectral Data
- Benzo[d][1,3]dioxole-containing compounds :
- Imidazo[2,1-b]thiazole derivatives :
Elemental Analysis
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including coupling reactions and heterocyclic ring formation. For example, General Procedure B (as described in similar compounds) involves reacting intermediates like benzo[d][1,3]dioxol derivatives with thiazole-containing amines under controlled conditions. Key factors include:
- Use of catalysts (e.g., CuH for enantioselective steps) .
- Temperature control (reflux conditions for cyclization) .
- Solvent selection (e.g., Et₂O/pentane for purification) .
- Yield optimization via stepwise addition and pH adjustments .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate coupling | CuH catalysis, (S)-DTBM-SEGPHOS | 63% | |
| Cyclization | Reflux in ethanol, glacial acetic acid | 69% |
Q. How should researchers handle solubility challenges during in vitro and in vivo studies?
- Stock solutions: Use DMSO for initial dissolution (e.g., 12.5 mg/mL in DMSO for similar compounds) .
- In vivo formulations: Prepare via sequential solvent addition (e.g., DMSO → PEG300 → Tween 80 → ddH₂O) to ensure stability and clarity .
- Storage: Maintain at -20°C for short-term (1 month) and -80°C for long-term stability .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation: ¹H/¹³C NMR and IR spectroscopy to verify functional groups (e.g., benzo[d][1,3]dioxol and imidazothiazole moieties) .
- Purity assessment: HPLC or mass spectrometry to ensure ≥95% purity .
- Crystallinity: X-ray diffraction for solid-state structure analysis (if crystals are obtainable) .
Advanced Research Questions
Q. How can enantioselective synthesis be applied to derivatives of this compound?
Enantioselective CuH-catalyzed hydroalkylation is effective for introducing stereochemistry. For example:
- Use (S)-DTBM-SEGPHOS as a chiral ligand to achieve >60% yield with high enantiomeric excess .
- Optimize reaction time (e.g., 36 hours) and solvent systems (e.g., pentane/Et₂O) for efficient purification .
Q. What strategies minimize byproducts during synthesis?
- Stepwise intermediate isolation: Purify intermediates (e.g., benzo[d][1,3]dioxol-5-yloxy precursors) before coupling to reduce side reactions .
- Byproduct suppression: Use scavengers (e.g., molecular sieves) to absorb reactive byproducts like HCl .
- Temperature modulation: Gradual heating (e.g., 0°C → room temperature) during coupling steps .
Q. How do structural modifications to the imidazothiazole moiety affect biological activity?
- Substitution patterns: Introducing electron-withdrawing groups (e.g., -F) enhances metabolic stability, as seen in analogous compounds .
- Heterocyclic expansion: Replacing thiazole with triazole improves binding affinity in enzyme inhibition assays .
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorination at C-6 | Increased CYP450 resistance | |
| Thiazole → Triazole swap | Enhanced kinase inhibition |
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies: Use software like AutoDock Vina to model binding poses with target proteins (e.g., benzimidazole derivatives show π-π stacking in active sites) .
- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .
Methodological Notes
- Data synthesis: Insights derived from analogous compounds in peer-reviewed papers and theses.
- Experimental validation: Always cross-verify synthetic and analytical data with independent replicates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
